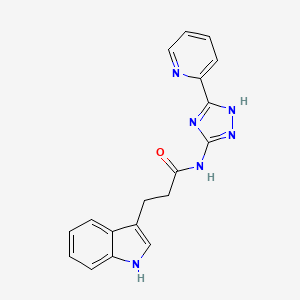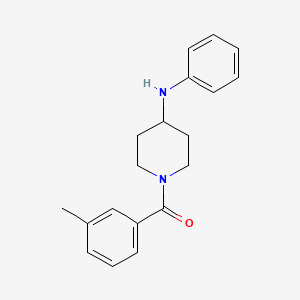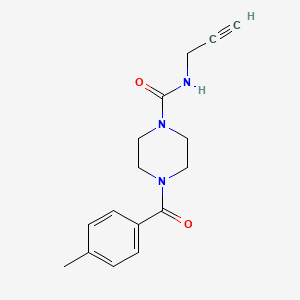
4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as MP-10, is a piperazine derivative that has been synthesized and studied for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide involves the modulation of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, leading to its anxiolytic and antidepressant effects. Additionally, 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including its anxiolytic and antidepressant effects, as well as its potential therapeutic effects in cancer and Alzheimer's disease. Additionally, 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide is its high purity and availability, making it readily accessible for scientific research. Additionally, 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, one limitation of 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
For research include the further exploration of its potential therapeutic effects, the optimization of its synthesis method, and the elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with propargylamine to form 4-methylbenzoylpropargylamide, which is then reacted with piperazine to form 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide. This synthesis method has been optimized for high yields and purity, making 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide readily available for research purposes.
Aplicaciones Científicas De Investigación
4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In pharmacology, 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In medicinal chemistry, 4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-(4-methylbenzoyl)-N-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-8-17-16(21)19-11-9-18(10-12-19)15(20)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSREWKBBMCAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

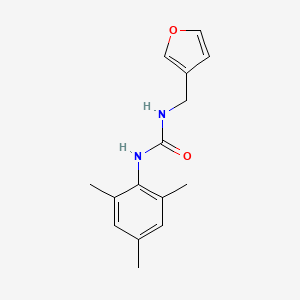
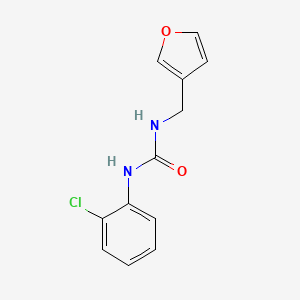
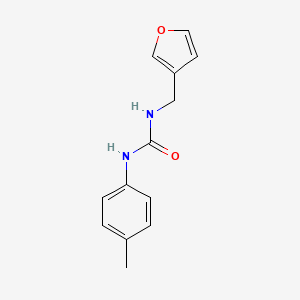

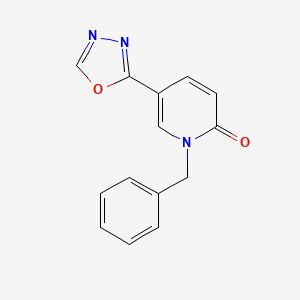
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
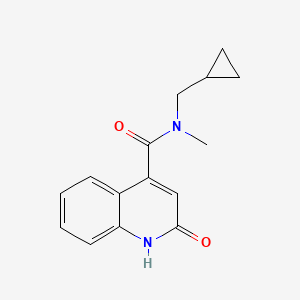
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
